molecular formula C15H11Br3N4O3 B15015061 N'-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

N'-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Cat. No.: B15015061
M. Wt: 535.0 g/mol
InChI Key: MXUXPPMEQDEEAP-IFRROFPPSA-N
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Description

N’-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a tribromophenyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation of 4-nitrobenzaldehyde with 2-[(2,4,5-tribromophenyl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atoms in the tribromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can facilitate reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenyl and tribromophenyl groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
  • N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N’-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide

Uniqueness

N’-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide stands out due to the presence of both nitrophenyl and tribromophenyl groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C15H11Br3N4O3

Molecular Weight

535.0 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C15H11Br3N4O3/c16-11-5-13(18)14(6-12(11)17)19-8-15(23)21-20-7-9-1-3-10(4-2-9)22(24)25/h1-7,19H,8H2,(H,21,23)/b20-7+

InChI Key

MXUXPPMEQDEEAP-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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